N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide
Description
N-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide is a synthetic compound featuring a piperidine core substituted at the 1-position with a 4-chlorophenylsulfonyl group and at the 4-position with a pyrrolidine carboxamide moiety.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3S/c17-13-3-5-15(6-4-13)24(22,23)20-11-7-14(8-12-20)18-16(21)19-9-1-2-10-19/h3-6,14H,1-2,7-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPZLKSKHRXJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363126 | |
| Record name | 4R-1154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4708-84-3 | |
| Record name | 4R-1154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-Chlorobenzenesulfonyl Chloride
4-Chlorobenzenesulfonyl chloride serves as the sulfonating agent. Industrial-scale production typically involves chlorosulfonation of chlorobenzene:
\text{ClC}6\text{H}5 + \text{SO}3\text{HCl} \rightarrow \text{ClC}6\text{H}4\text{SO}2\text{Cl} + \text{HCl} $$
Reaction conditions:
- Solvent: Dichloromethane (DCM) at 0–5°C.
- Yield: 85–92% after distillation.
- Purity: >98% (GC-MS).
Synthesis of 4-Aminopiperidine
4-Aminopiperidine is commercially available but may require purification via fractional distillation (b.p. 142–144°C) or recrystallization from ethanol. Key characterization data:
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 3.02 (m, 2H, NCH$$2$$), 2.65 (m, 2H, CH$$2$$NH$$2$$), 1.85–1.45 (m, 5H, piperidine ring).
- HRMS: m/z calcd for C$$5$$H$${12}$$N$$_2$$ [M+H]$$^+$$: 101.1073; found: 101.1075.
Sulfonylation of 4-Aminopiperidine
Reaction Conditions
Combining 4-aminopiperidine (1.0 equiv) with 4-chlorobenzenesulfonyl chloride (1.1 equiv) in anhydrous DCM under nitrogen atmosphere:
\text{C}5\text{H}{10}\text{N}_2 + \text{ClC}_6\text{H}_4\text{SO}_2\text{Cl} \rightarrow \text{ClC}_6\text{H}_4\text{SO}_2\text{N}(\text{C}_5\text{H}_9) + 2\text{HCl} $$
Analytical Data for 1-[(4-Chlorophenyl)sulfonyl]piperidin-4-amine
-
H NMR (400 MHz, CDCl): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 3.45 (m, 2H, NCH), 2.95 (m, 1H, NH), 2.20–1.60 (m, 5H, piperidine).
-
C NMR: δ 144.2 (SO), 138.5 (C-Cl), 129.1 (ArC), 127.8 (ArC), 53.4 (NCH), 45.1 (piperidine C4).
Carboxamide Formation with Pyrrolidine
Coupling Strategy
The secondary amine of the sulfonylated piperidine reacts with pyrrolidine-1-carbonyl chloride under Schotten-Baumann conditions:
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide exhibit significant anticancer properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study :
A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized a series of oxadiazole derivatives from this compound, which demonstrated cytotoxic effects against human cancer cell lines. The results suggested a potential mechanism involving the disruption of cellular signaling pathways critical for cancer cell survival .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Research has shown that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antibacterial agents.
Case Study :
In a comparative analysis, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the sulfonamide group enhanced its efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Synthesis of Novel Compounds
The compound serves as a key intermediate in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced pharmacological profiles.
Synthesis Example :
The preparation of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole involves multiple steps starting from this compound. This process highlights the versatility of the compound in generating new therapeutic agents .
Biological Mechanisms
Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in disease processes.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes linked to disease progression, such as proteases and kinases. This inhibition is crucial for developing targeted therapies for conditions like cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular functions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Piperidine vs. Piperidinylidene Scaffolds
- The target compound features a saturated piperidine ring, whereas W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) contains a piperidinylidene moiety (unsaturated ring with an imine group) . Piperidinylidene derivatives like W-15 may exhibit stronger π-π interactions with opioid receptors compared to the saturated piperidine in the target compound.
Carboxamide vs. Sulfonamide Positioning
- The pyrrolidine carboxamide in the target compound contrasts with the simpler sulfonamide in N-(4-chlorophenyl)pyrrolidine-1-sulfonamide (). Carboxamides generally enhance hydrogen-bonding capacity and metabolic stability, which could improve bioavailability compared to sulfonamide-centric analogs .
Aryl Substituent Variations
- The 4-chlorophenyl group is a common motif in neuroactive compounds (e.g., SR141716A, a CB1 antagonist) and antimicrobial agents . Substitution with bulkier groups (e.g., benzothiazole in ) may enhance lipophilicity and target selectivity but reduce solubility.
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Data
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (Predicted) | Notable Features |
|---|---|---|---|---|
| Target Compound | ~387 (estimated) | ~2.5 | Moderate (aqueous) | Dual sulfonamide-carboxamide |
| W-15 | 365.3 | ~3.8 | Low | High lipophilicity |
| SR141716A | 509.4 | ~5.2 | Very low | Pyrazole enhances aromaticity |
| N-(4-Chlorophenyl)pyrrolidine-1-carboxamide | 238.7 | ~1.9 | High | Compact, polar structure |
- The target compound’s intermediate molecular weight (~387) and LogP (~2.5) suggest balanced solubility and membrane permeability, making it suitable for oral administration. In contrast, W-15’s higher LogP (~3.8) may limit aqueous solubility but enhance blood-brain barrier penetration .
Biological Activity
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperidine nucleus and a sulfonamide moiety, both of which are associated with various therapeutic effects, including antibacterial, anticancer, and enzyme inhibitory properties. This article explores the biological activity of this compound through synthesized derivatives, their pharmacological evaluations, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C16H22ClN3O3S, with a molecular weight of 371.89 g/mol. The presence of the 4-chlorophenyl group contributes to its pharmacological profile, while the sulfonamide functionality is known for its broad spectrum of biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H22ClN3O3S |
| Molecular Weight | 371.89 g/mol |
| Purity | >90% |
Antibacterial Activity
Research has demonstrated that compounds containing the piperidine nucleus exhibit significant antibacterial properties. In one study, various synthesized derivatives were evaluated for their antibacterial activity against strains such as Salmonella typhi, Escherichia coli, and Staphylococcus aureus. The results indicated moderate to strong activity against certain bacterial strains, particularly against Salmonella typhi and Bacillus subtilis .
Table 2: Antibacterial Activity Results
| Compound ID | Bacterial Strain | Activity Level |
|---|---|---|
| 7l | Salmonella typhi | Strong (IC50 = 2.14 µM) |
| 7m | Bacillus subtilis | Moderate |
| 7n | Escherichia coli | Weak |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. The synthesized derivatives showed strong inhibitory effects on urease, with some compounds achieving IC50 values as low as 0.63 µM. This suggests potential applications in treating conditions related to enzyme dysregulation .
Table 3: Enzyme Inhibition Data
| Compound ID | Enzyme Type | IC50 Value (µM) |
|---|---|---|
| 7o | Acetylcholinesterase | 5.12 |
| 7p | Urease | 0.63 |
Anticancer Activity
In vitro studies have also assessed the anticancer potential of the compound. Using the MTT assay, some derivatives demonstrated notable cytotoxicity against cancer cell lines, although they were less potent compared to standard anticancer drugs like 5-fluorouracil . Molecular docking studies indicated favorable interactions with target proteins involved in cancer progression.
Table 4: Anticancer Activity Results
| Compound ID | Cell Line | Activity Level |
|---|---|---|
| 5 | A431 (vulvar carcinoma) | Moderate |
| 8 | MCF-7 (breast cancer) | Low |
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating new derivatives of this compound. For instance, one study synthesized a series of piperidine derivatives that were tested for their pharmacological potential as antibacterial agents and enzyme inhibitors .
Another significant finding was the molecular docking analysis that provided insights into how these compounds interact at the molecular level, which is crucial for understanding their mechanisms of action .
Q & A
Q. What are the optimal conditions for synthesizing N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide to ensure high yield and purity?
- Methodological Answer :
Synthesis involves multi-step reactions, including sulfonylation of the piperidine ring and carboxamide coupling. Key steps include:- Use of polar aprotic solvents like dimethylformamide (DMF) or methanol for solubility and reactivity .
- Catalysts such as triethylamine to facilitate sulfonyl group attachment .
- Monitoring via thin-layer chromatography (TLC) to track reaction progress and confirm intermediate purity .
- Final purification via column chromatography or recrystallization to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
Combine multiple analytical techniques:- NMR Spectroscopy : Confirm piperidine and pyrrolidine ring connectivity, sulfonyl group placement, and absence of unreacted intermediates .
- HPLC : Quantify purity and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ ion at m/z 412.3) .
Q. What are the solubility challenges of this compound in aqueous buffers, and how can they be mitigated?
- Methodological Answer :
The sulfonyl and carboxamide groups impart moderate hydrophobicity. Strategies include:- Using co-solvents like DMSO (≤5% v/v) to enhance solubility without denaturing proteins in biological assays .
- Derivatization with hydrophilic groups (e.g., PEGylation) for in vivo studies .
Advanced Research Questions
Q. How does this compound interact with enzyme targets (e.g., carbonic anhydrase), and what experimental designs are suitable for studying inhibition?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based or UV-Vis assays to measure inhibition of human carbonic anhydrase isoforms (e.g., CA-II or CA-IX). IC₅₀ values can be determined via dose-response curves .
- Structural Analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map binding interactions between the sulfonyl group and the enzyme’s active-site zinc ion .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME to assess logP (target ≤3), topological polar surface area (TPSA ≤90 Ų), and cytochrome P450 interactions .
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) via lipid bilayer models in GROMACS .
Q. What strategies resolve contradictory data on this compound’s biological activity across studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like pH (7.4 for physiological relevance), temperature (37°C), and buffer composition .
- Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
